molecular formula C18H24N2OS3 B2656765 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1421461-89-3

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2656765
CAS No.: 1421461-89-3
M. Wt: 380.58
InChI Key: HRAOHUZSRWUDDO-UHFFFAOYSA-N
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Description

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C18H24N2OS3 and its molecular weight is 380.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis

  • The stereochemistry of ionic thiol addition to acetylenic ketones, involving piperidine-catalyzed additions, showcases the compound's potential in synthetic chemistry for generating structurally diverse molecules with specific configurations, as studied by Mohamed T. Omar and M. N. Basyouni (Omar & Basyouni, 1974). This research highlights the intricate control over molecular configuration achievable through synthetic methodologies involving piperidine and thiol groups, potentially applicable to the synthesis and modification of the compound .

Biological Activities and Pharmacological Evaluation

  • The synthesis and pharmacological evaluation of novel derivatives, including piperazine and thiazole groups, reveal the significance of these moieties in medicinal chemistry. For instance, the study on the synthesis and evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds highlights their antidepressant and antianxiety activities, as detailed by J. Kumar et al. (Kumar et al., 2017). This illustrates the potential utility of incorporating piperidine and thiazole derivatives in the design of new therapeutic agents.

Molecular Docking and Computational Studies

  • Computational studies and molecular docking offer insights into the interaction mechanisms and binding affinities of compounds with biological targets. For example, the research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors by A. Karayel (Karayel, 2021) demonstrates the utility of computational tools in understanding how structural components such as piperidine and thiazole influence the biological activity of molecules. This approach could be applied to investigate the binding properties and activity of the compound of interest.

Properties

IUPAC Name

1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS3/c21-17(8-12-22-16-4-2-1-3-5-16)20-10-6-15(7-11-20)14-24-18-19-9-13-23-18/h1-5,15H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAOHUZSRWUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.